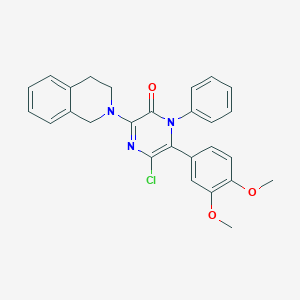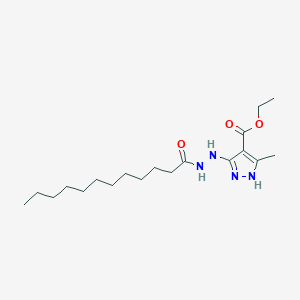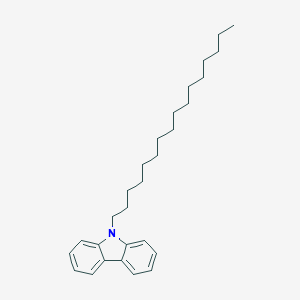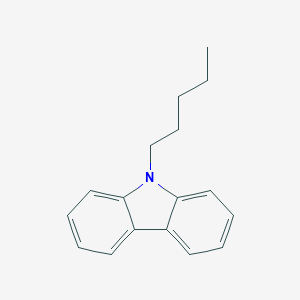
5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone, also known as CDP-840, is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Furthermore, 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone has been found to have anti-tumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone in lab experiments is its ability to selectively inhibit the NF-κB pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in cancer treatment, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to investigate the safety and efficacy of 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone in vivo and in clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride to form 3-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinone. This intermediate is then reacted with 5-chloro-1-phenylpyrazin-2-one in the presence of sodium ethoxide to yield 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone.
Aplicaciones Científicas De Investigación
5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that 5-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone has the ability to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
Fórmula molecular |
C27H24ClN3O3 |
|---|---|
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
5-chloro-3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(3,4-dimethoxyphenyl)-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C27H24ClN3O3/c1-33-22-13-12-19(16-23(22)34-2)24-25(28)29-26(27(32)31(24)21-10-4-3-5-11-21)30-15-14-18-8-6-7-9-20(18)17-30/h3-13,16H,14-15,17H2,1-2H3 |
Clave InChI |
LTDIAECAJRNRAG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)


![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)

